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Compound of Interest

Compound Name:
2-Amino-5-

(methylsulfonyl)pyridine

CAS No.: 35196-11-3

Cat. No.: B1603942

Get Quote

Executive Summary
2-Amino-5-(methylsulfonyl)pyridine (CAS: 35196-11-3) is a critical heterocyclic building

block used in the design of COX-2 inhibitors, kinase inhibitors (e.g., PI3K, CDK), and GPCR

modulators. Its structural value lies in the methylsulfonyl group (

), which serves as a metabolically stable, strong electron-withdrawing group (EWG) that
modulates the basicity of the pyridine ring and the nucleophilicity of the amino group.

This guide provides validated protocols for synthesizing this building block and utilizing it to

construct complex Active Pharmaceutical Ingredients (APIs).

Chemical Profile & Properties[1][2][3][4]
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Property Data

CAS Number 35196-11-3

IUPAC Name 5-(Methylsulfonyl)pyridin-2-amine

Formula

Molecular Weight 172.20 g/mol

Appearance Off-white to pale yellow solid

Melting Point 188–192 °C

pKa (Pyridine N)
~2.5 (Calculated) – Significantly lower than 2-

aminopyridine (6.86) due to sulfone EWG.

Solubility
Soluble in DMSO, DMF, hot Methanol; sparingly

soluble in water/DCM.

Synthetic Utility & Reactivity Logic
The 5-methylsulfonyl group exerts a strong inductive (-I) and mesomeric (-M) effect. This

electronic landscape dictates the experimental conditions required for downstream chemistry:

Deactivated Amine: The exocyclic amino group is significantly less nucleophilic than in

unsubstituted aminopyridines. Standard amide couplings may require activation (e.g., acid

chlorides, HATU) or deprotonation (NaH).

Electrophilic C2 Position: If the amino group is converted to a halide (via Sandmeyer), the C2

position becomes highly activated for

or Pd-catalyzed couplings due to the para-sulfone.

Metabolic Stability: The sulfone moiety is often used as a bioisostere for sulfonamides or

carbonyls, offering high oxidative stability (resistant to CYP450 metabolism).

Visualization: Divergent Synthetic Pathways
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Figure 1: Divergent synthetic utility of the 2-Amino-5-(methylsulfonyl)pyridine scaffold.
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Experimental Protocols
Protocol A: Synthesis of the Building Block (Supply
Chain Control)
If the material is not purchased, it is best synthesized via Cu-catalyzed sulfonylation of 2-

amino-5-bromopyridine. This avoids the use of hazardous thiols and subsequent oxidation

steps.

Reagents: 2-Amino-5-bromopyridine (1.0 eq), Sodium Methanesulfinate (1.5 eq), CuI (0.1 eq),

L-Proline (0.2 eq), NaOH (0.2 eq), DMSO.

Charge: To a reaction vessel under

, add 2-amino-5-bromopyridine (17.3 g, 100 mmol), sodium methanesulfinate (15.3 g, 150
mmol), CuI (1.9 g, 10 mmol), and L-Proline (2.3 g, 20 mmol).

Solvent: Add DMSO (100 mL). (Note: NaOH is added to deprotonate proline, forming the

active ligand).

Reaction: Heat to 90–100 °C for 12–16 hours. Monitor by HPLC (conversion >98%).

Workup: Cool to RT. Dilute with water (300 mL) and extract with EtOAc (3 x 150 mL). The

product is polar; multiple extractions are necessary.[1]

Purification: Wash organics with brine, dry over
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, and concentrate. Recrystallize from Ethanol/Water to yield off-white crystals.

Yield Target: 75–85%.

Protocol B: Amide Coupling (Overcoming Low
Nucleophilicity)
Application: Attaching the scaffold to a core pharmacophore (e.g., for CDK inhibition).

Challenge: The amino group is deactivated. Standard EDC/NHS coupling often fails.

Reagents: Acid Chloride (1.1 eq), Pyridine (3.0 eq), DCM (anhydrous).

Dissolution: Dissolve 2-amino-5-(methylsulfonyl)pyridine (1.0 eq) in anhydrous DCM (10

vol) and Pyridine (3.0 eq). Cool to 0 °C.

Addition: Add the Acid Chloride (1.1 eq) dropwise. A precipitate (pyridinium salt) may form.

Reaction: Allow to warm to RT and stir for 4–6 hours.

Troubleshooting: If conversion is low (<50%), switch solvent to THF and use NaH (1.2 eq)

at 0 °C to generate the amide anion before adding the acid chloride.

Quench: Quench with saturated

. Extract with DCM.

Isolation: Concentrate and triturate with Ether/Hexane to remove residual pyridine.

Protocol C: Sandmeyer Reaction (Conversion to
Electrophile)
Application: Converting the amine to a bromide/chloride to enable Suzuki Coupling (e.g., for

Etoricoxib-like biaryl synthesis).

Reagents:

(1.2 eq), 48% HBr (aqueous),

(0.05 eq).
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Preparation: Suspend 2-amino-5-(methylsulfonyl)pyridine (10 mmol) in 48% HBr (20 mL).

Cool to -5 °C to 0 °C.

Diazotization: Add

(aqueous solution) dropwise, maintaining temp < 5 °C. The solution will turn clear/yellow. Stir
for 30 mins.

Substitution: Add CuBr (cat.) carefully (gas evolution!). Allow the mixture to warm to RT, then

heat to 60 °C for 1 hour.

Workup: Neutralize with NaOH (keep cold). Extract with EtOAc.

Product: 2-Bromo-5-(methylsulfonyl)pyridine. This intermediate is a potent electrophile for

Suzuki couplings.

Quality Control & Analytical Standards
Test Acceptance Criteria Method

HPLC Purity > 98.0% (Area)
C18 Column,

+ 0.1% TFA Gradient

1H NMR Conforms to structure

DMSO-d6. Key peaks:

8.5 (d, H6), 7.8 (dd, H4), 6.6

(d, H3), 3.1 (s, Me).

Water Content < 0.5% w/w Karl Fischer Titration

Residual Copper < 10 ppm
ICP-MS (Critical if using

Protocol A)

Safety & Handling
Toxicology: Pyridine derivatives can be irritants. The sulfone moiety generally reduces

volatility but increases polarity/skin absorption potential.

Reactive Hazards:
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Diazotization (Protocol C): Risk of diazonium salt accumulation. Ensure temperature

control and slow addition of nitrite.

Sulfonylation (Protocol A): DMSO + Heat + Base can be thermally sensitive.[2] Do not

exceed 110 °C.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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